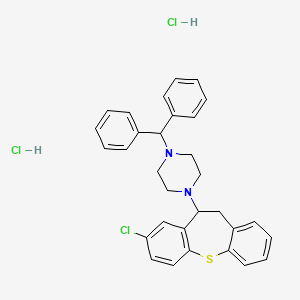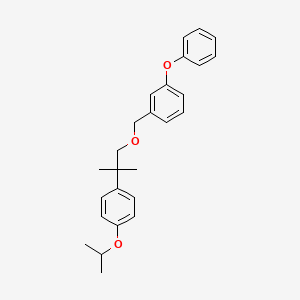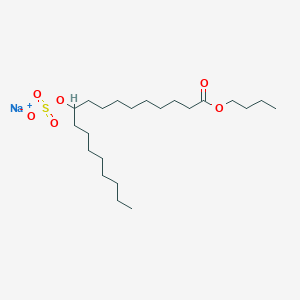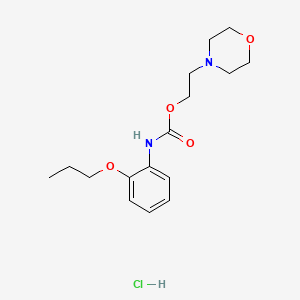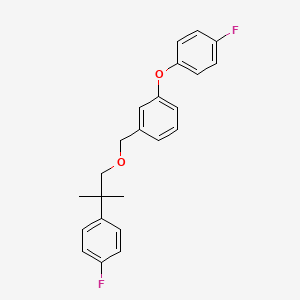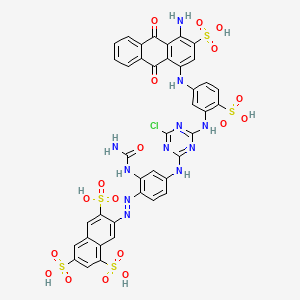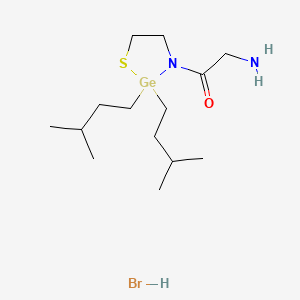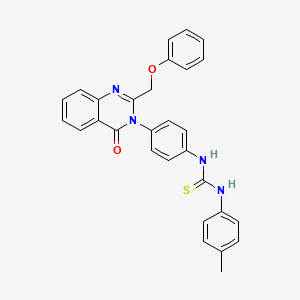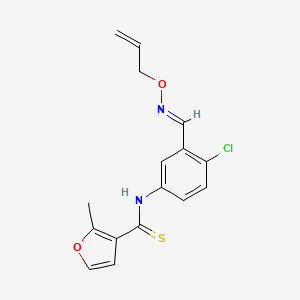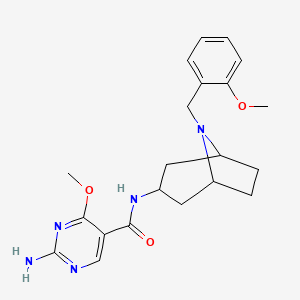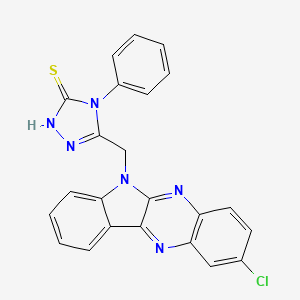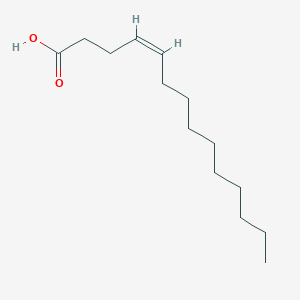
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, also known as Tauromustine, is a chemical compound with the molecular formula C7H15ClN4O4S and a molecular weight of 286.74 g/mol . This compound is primarily known for its applications in the field of medicinal chemistry, particularly in cancer research due to its antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves several steps. One common method includes the reaction of 2-chloroethylamine with nitrosourea derivatives under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is obtained as a pale yellow to light yellow solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-(dimethylsulfamoyl)ethyl)-1-nitrosourea
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its specific chemical structure, which imparts distinct antitumor properties. Compared to similar compounds, it has shown promising results in preclinical studies for its efficacy in inducing apoptosis in cancer cells .
Properties
CAS No. |
91893-35-5 |
|---|---|
Molecular Formula |
C5H11ClN4O4S |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(2-sulfamoylethyl)urea |
InChI |
InChI=1S/C5H11ClN4O4S/c6-1-3-10(9-12)5(11)8-2-4-15(7,13)14/h1-4H2,(H,8,11)(H2,7,13,14) |
InChI Key |
WPXCIIMXSGOMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)N)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



